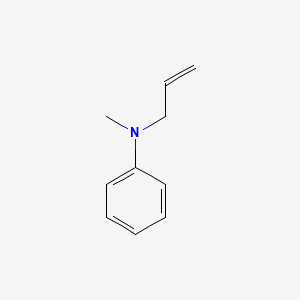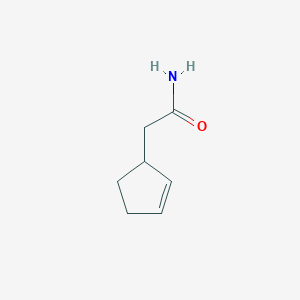
N-Methyl-4-biphenylamine
Descripción general
Descripción
N-Methyl-4-biphenylamine is a chemical compound with the molecular formula C13H13N . It is used in various chemical reactions and has been studied for its properties .
Synthesis Analysis
The synthesis of N-Methyl-4-biphenylamine involves complex chemical reactions. A study on the synthesis of N-methylated polypeptides provides insight into the polymerization conditions and the limitations caused by the enhanced steric demand of the amino acid NCA monomers and their N-methylated derivatives .Molecular Structure Analysis
The molecular structure of N-Methyl-4-biphenylamine consists of 13 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . Detailed structural analysis can be performed using various techniques such as X-ray crystallography .Chemical Reactions Analysis
N-Methyl-4-biphenylamine can participate in various chemical reactions. For instance, it can react with acyl chlorides (acid chlorides), acid anhydrides, and halogenoalkanes (haloalkanes or alkyl halides) . Further studies are needed to fully understand the range of chemical reactions that N-Methyl-4-biphenylamine can undergo.Physical And Chemical Properties Analysis
N-Methyl-4-biphenylamine has a molecular weight of 183.249 Da . More detailed information about its physical and chemical properties, such as melting point, boiling point, and density, can be obtained from specialized databases .Aplicaciones Científicas De Investigación
-
Pharmaceuticals and Medicine
- Biphenyl compounds are a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .
- N-Methylated amines play an important role in regulating the biological and pharmaceutical properties of all kinds of life science molecules . For example, N-methylation of peptides and DNA controls biological functions and plays a vital role in epigenetic changes in gene expression for cellular phenotypes .
- Top selling drugs such as olanzapine, oxycodone, imatinib, viagra, and venlafaxine contain N-methylamino groups , which play a significant role in their activities .
-
Organic Light-Emitting Diodes (OLEDs)
-
Agriculture
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-methyl-4-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYJYDILAMMXGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187328 | |
| Record name | 4-Biphenylamine, N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-4-biphenylamine | |
CAS RN |
3365-81-9 | |
| Record name | 4-Biphenylamine, N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003365819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Biphenylamine, N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

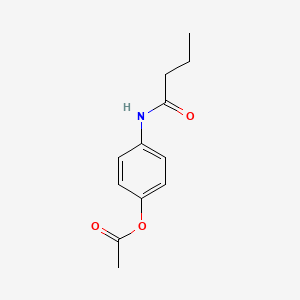
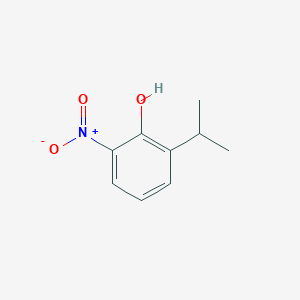
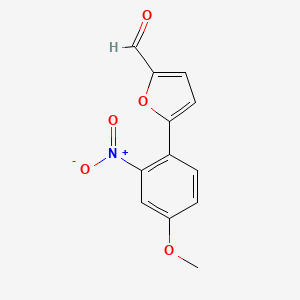
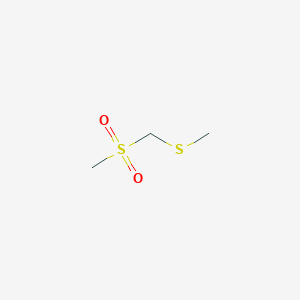

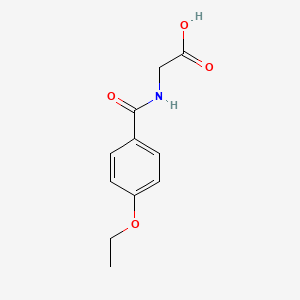
![1H-Pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B1619139.png)
![17-acetyl-6-fluoro-5-hydroxy-10,13-dimethyl-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1619141.png)
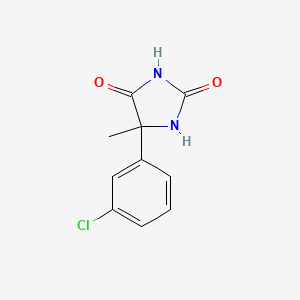
![2,6-Diphenyl-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone](/img/structure/B1619143.png)
